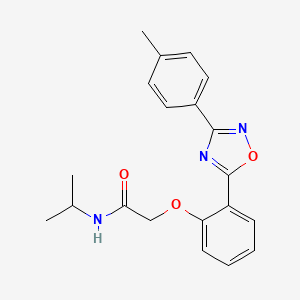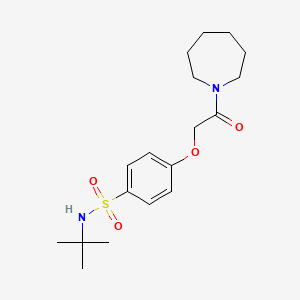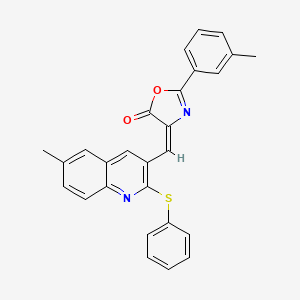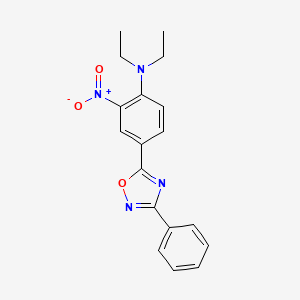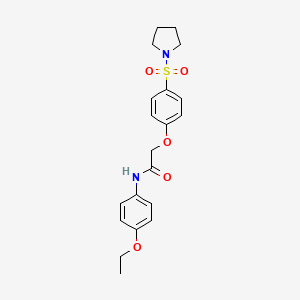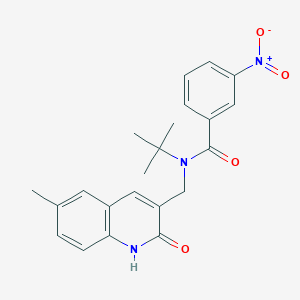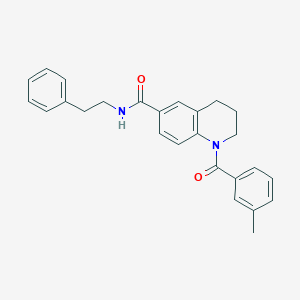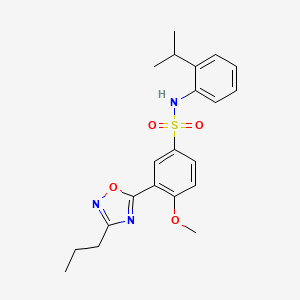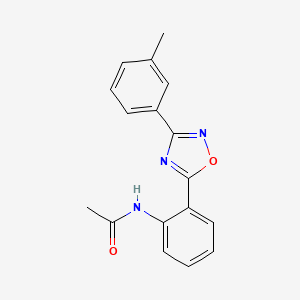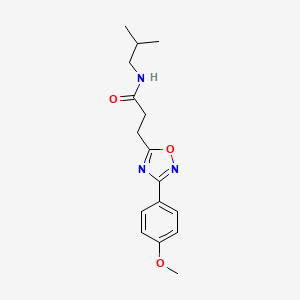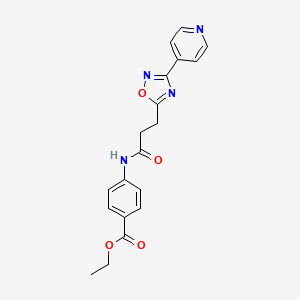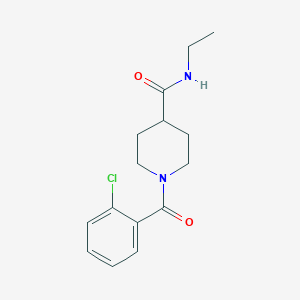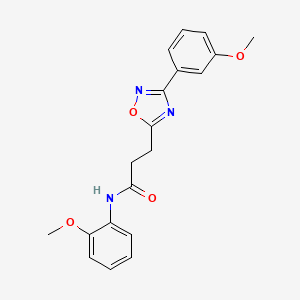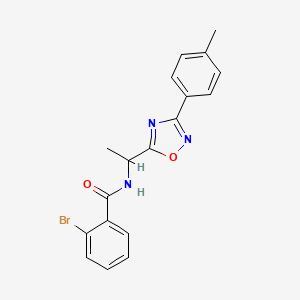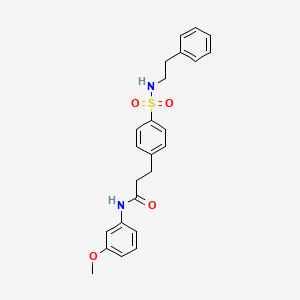
N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide, also known as MPSP, is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound belongs to the class of sulfonamides and has been studied for its anti-inflammatory and analgesic effects. In
Wirkmechanismus
The exact mechanism of action of N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has also been shown to inhibit the activity of nitric oxide synthase (NOS), an enzyme that produces nitric oxide, which is involved in inflammatory processes.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases. N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. It has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide in lab experiments is its potential therapeutic properties, which make it a promising candidate for the development of new drugs for the treatment of inflammatory and neurodegenerative diseases. However, one limitation is that the exact mechanism of action of N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs for the treatment of inflammatory and neurodegenerative diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide, which could provide valuable information for the development of new drugs. Additionally, further studies are needed to determine the safety and efficacy of N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide in humans, which could pave the way for clinical trials.
Synthesemethoden
The synthesis of N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide involves the reaction of 3-methoxybenzoyl chloride with 4-aminophenylsulfonamide in the presence of a base, followed by reaction with N-phenethylamine. The resulting product is N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been studied for its potential therapeutic properties in various scientific research areas. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has also been studied for its potential neuroprotective properties in models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-30-22-9-5-8-21(18-22)26-24(27)15-12-20-10-13-23(14-11-20)31(28,29)25-17-16-19-6-3-2-4-7-19/h2-11,13-14,18,25H,12,15-17H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMJLLSKVLFYOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

